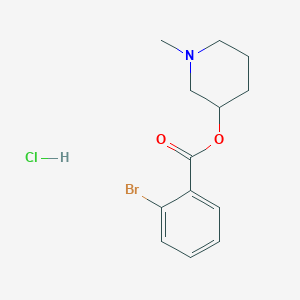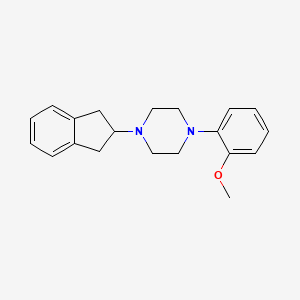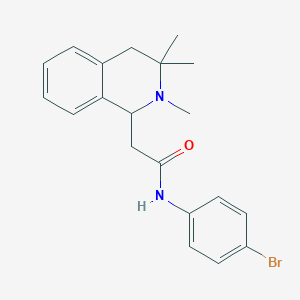
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride, also known as MPBH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPBH is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
作用机制
The mechanism of action of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride increases the levels of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This effect is particularly important in the central nervous system, where acetylcholine is involved in cognitive processes such as memory and learning.
Biochemical and Physiological Effects:
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to have a number of biochemical and physiological effects. For example, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has also been shown to have cardioprotective effects, reducing the risk of ischemia-reperfusion injury in the heart. Additionally, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One advantage of using 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological processes in a controlled manner. However, one limitation of using 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for research on 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the role of acetylcholine in the regulation of immune function. Finally, the potential cardioprotective effects of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride warrant further investigation, particularly in the context of ischemic heart disease.
合成方法
The synthesis of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride involves the reaction of 2-bromobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been widely used in scientific research as a tool to study the role of acetylcholine in various physiological and pathological processes. For example, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been used to investigate the effects of acetylcholine on cardiovascular function, memory and learning, and neuromuscular transmission. 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has also been used to study the mechanisms of action of drugs that target acetylcholinesterase, such as those used in the treatment of Alzheimer's disease.
属性
IUPAC Name |
(1-methylpiperidin-3-yl) 2-bromobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKLGCARESDLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4929799.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![5-(3,4-dichlorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4929814.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
![N,N-diethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4929831.png)
![2-amino-4'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4929835.png)

